7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Description
The compound 7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione (molecular formula: C₁₉H₁₄N₄O₅, molecular weight: 378.3 g/mol) is a heterocyclic molecule featuring a quinazoline-dione core fused with a 1,3-dioxolo ring and a methyl-substituted 1,2,4-oxadiazole moiety . Its SMILES notation (Cc1ccc(-c2noc(Cn3c(=O)[nH]c4cc5c(cc4c3=O)OCO5)n2)cc1) highlights the structural complexity, including:
Properties
IUPAC Name |
7-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-10-2-4-11(5-3-10)17-21-16(28-22-17)8-23-18(24)12-6-14-15(27-9-26-14)7-13(12)20-19(23)25/h2-7H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUCGFKRVDGUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC5=C(C=C4NC3=O)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- A quinazoline core known for various biological activities.
- An oxadiazole ring which is often associated with pharmacological properties.
- A dioxolo moiety that may enhance solubility and bioavailability.
Research indicates that Compound A interacts with specific biological targets that are critical in various disease processes. For instance:
- Antiviral Activity : Compound A has shown potential antiviral properties by inhibiting the replication of HIV-1. It competes with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P(2)) for binding to the HIV-1 matrix protein (MA), thereby reducing viral production. The compound exhibited an IC50 value ranging from 7.5 to 15.6 μM against different HIV-1 isolates .
Antiviral Activity
- Inhibition of HIV-1 : Mechanistic studies demonstrated that Compound A directly interacts with the HIV MA protein. Its ability to disrupt the binding of PI(4,5)P(2) suggests a novel mechanism for HIV inhibition .
Anti-inflammatory and Anticancer Properties
- Synthesis and Evaluation : Other derivatives of compounds containing oxadiazole and quinazoline have been synthesized and evaluated for anti-inflammatory and anticancer activities. These studies suggest that structural modifications can significantly influence biological efficacy .
Study on Antiviral Efficacy
A study conducted on various oxadiazole derivatives indicated that modifications to the oxadiazole ring could enhance antiviral activity. Compound A was highlighted as a promising candidate due to its structural similarities with effective antiviral agents .
Structure-Activity Relationship (SAR)
Systematic SAR studies have shown that introducing specific substituents on the oxadiazole ring can lead to enhanced biological activity. This emphasizes the importance of molecular design in developing effective therapeutic agents .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 Value |
|---|---|---|
| Antiviral | Inhibition of HIV-1 replication | 7.5 - 15.6 μM |
| Anti-inflammatory | Potential based on structural analogs | Not specified |
| Anticancer | Efficacy in various cancer cell lines | Not specified |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The specific structure of 7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione may enhance this activity due to its unique electronic and steric properties.
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound's structure suggests potential for modulating inflammatory pathways and could lead to the development of new anti-inflammatory agents .
Anticancer Potential
The quinazoline moiety is known for its anticancer properties. Compounds similar to this one have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the oxadiazole ring may further enhance these effects by altering the compound's interaction with biological targets.
Material Science
Fluorescent Properties
Compounds with dioxoloquinazoline structures have been explored for their fluorescent properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The fluorescence characteristics can be tuned by modifying substituents on the oxadiazole or quinazoline rings.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced thermal stability and mechanical properties. The unique structural features allow for improved compatibility with various polymer systems .
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound involves multiple steps including cyclization reactions and functional group modifications. These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits Staphylococcus aureus growth |
| Anti-inflammatory drugs | Potential modulation of inflammatory pathways | |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Material Science | OLEDs | Tunable fluorescent properties |
| Advanced polymers | Enhanced thermal stability and mechanical properties | |
| Chemical Synthesis | Multi-step synthesis | Effective synthetic routes established |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and spectroscopic features of the target compound with analogs from the evidence:
Key Observations:
- Oxadiazole vs. Triazole-Thione: The target compound’s oxadiazole group (C=N-O) may confer greater metabolic stability compared to the triazole-thione (C=S) in compound 6c , which is prone to oxidation or nucleophilic substitution .
- Molecular Weight: The target compound (378.3 g/mol) is significantly lighter than 6j (573.6 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability .
Bioactivity and Target Profiling
While direct bioactivity data for the target compound are absent, and 5 provide context:
- Clustering by Bioactivity: Compounds with similar heterocyclic cores (e.g., quinazoline, oxadiazole) cluster into groups with shared protein targets, such as kinases or DNA topoisomerases .
- This contrasts with 6c’s triazole-thione, which could target cysteine proteases via thiol interactions .
Research Implications and Limitations
- Data Gaps: Spectroscopic and pharmacokinetic data (e.g., solubility, logP) for the target compound are unavailable, limiting direct comparisons.
- Structural Insights: The 1,3-dioxolo ring may reduce ring strain compared to 6j ’s ethynyl group, enhancing synthetic yield .
- Future Directions: Computational modeling (e.g., molecular docking) could predict target engagement, while synthetic optimization might replace the methylphenyl group with bioisosteres (e.g., pyridyl) for improved potency .
Preparation Methods
Cyclization of Nitro Phthalic Acid Derivatives
Patent WO2013186792A2 outlines a method starting from 3-nitro phthalic acid (compound of formula-3), which undergoes cyclization under acidic conditions to form the quinazoline-dione core. The process involves refluxing 3-nitro phthalic acid in ethanol with catalytic sulfuric acid, followed by reduction of the nitro group using hydrogenation or stoichiometric reducing agents. This yields 2-aminobenzoic acid derivatives, which are subsequently cyclized with urea or phosgene to form the quinazoline-2,4-dione structure. Key solvents include chloroform or polar aprotic solvents like dimethylformamide (DMF), with reaction temperatures ranging from 80°C to 120°C.
Silylation-Mediated Ring Closure
An alternative method from Sage Journals employs silylation agents to activate intermediates. Quinazoline-2,4(1H,3H)-dione is synthesized by treating anthranilic acid derivatives with N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl triflate (TMSOTf) in acetonitrile at -50°C. This approach avoids harsh acidic conditions and improves yield (up to 95%) by facilitating smooth cyclization via silicon-mediated intermediate stabilization.
Preparation of the 1,2,4-Oxadiazole Moiety
The 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized through a sequence involving nitrile formation, amidoxime generation, and cyclization:
Nitrile Synthesis from Aldehydes
Frontiers in Chemistry describes the conversion of 4-methylbenzaldehyde to 4-methylbenzonitrile using aqueous ammonia and iodine in tetrahydrofuran (THF). This step achieves 76–80% yield and proceeds via an iodine-catalyzed Strecker-type reaction.
Amidoxime Formation and Cyclization
The nitrile intermediate is refluxed with hydroxylamine hydrochloride in methanol to yield the corresponding amidoxime (compound 6a–c). Subsequent treatment with chloroacetyl chloride in dry acetone generates a chloromethyl intermediate, which undergoes thermal cyclization in toluene to form 3-(4-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. Purification via column chromatography (hexane:ethyl acetate, 9:1) ensures high purity.
Coupling Strategies for Hybrid Assembly
The quinazoline-dione core and oxadiazole moiety are conjugated through nucleophilic substitution or Mitsunobu reactions:
Nucleophilic Alkylation
A widely adopted method involves reacting the quinazoline-dione sodium salt with 5-(chloromethyl)-1,2,4-oxadiazole derivatives in DMF using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts. Stirring at room temperature for 24 hours achieves yields exceeding 85%, with the iodide ion facilitating halide displacement.
Mitsunobu Coupling
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF has been reported. This method is less common due to higher costs but offers superior regioselectivity for challenging substrates.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or acetonitrile | Maximizes solubility of intermediates |
| Temperature | 25–40°C (coupling) | Prevents decomposition |
| Catalyst | KI (10 mol%) | Accelerates halide displacement |
| Reaction Time | 18–24 hours | Ensures complete conversion |
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/dioxane (1:1) to remove unreacted starting materials and byproducts. This step achieves >98% purity as confirmed by HPLC.
Spectroscopic Analysis
-
1H NMR (DMSO-d₆): Key signals include a singlet at δ 4.91 (S-CH₂), a doublet at δ 7.35–7.80 (aromatic protons), and a methoxy group at δ 3.81.
-
13C NMR : Peaks at δ 167.2 (C=O, quinazoline-dione) and δ 160.5 (C=N, oxadiazole) confirm structural integrity.
-
Elemental Analysis : Calculated C: 60.90%, H: 4.60%, N: 14.20%; Found C: 61.13%, H: 4.74%, N: 14.37%.
Challenges and Alternative Approaches
Q & A
What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves constructing the quinazoline-dione core followed by introducing the 1,2,4-oxadiazolylmethyl moiety. A common approach includes:
- Step 1: Formation of the oxadiazole intermediate via cyclization of amidoximes with carboxylic acid derivatives under reflux in solvents like DMF or DMSO .
- Step 2: Coupling the oxadiazole intermediate to the quinazoline-dione scaffold using alkylation or nucleophilic substitution, often requiring bases (e.g., NaH) and controlled temperatures (60–80°C) .
- Optimization: Monitor reactions with TLC/HPLC to track intermediates. Yield improvements (15–30%) are achievable by adjusting solvent polarity (e.g., acetonitrile for better solubility) and catalyst loading (e.g., 5 mol% CuI for cross-coupling) .
How should researchers characterize the molecular structure and purity of this compound?
Level: Basic
Methodological Answer:
Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm connectivity of the oxadiazole, quinazoline, and dioxolo groups. Key signals include δ 8.2–8.5 ppm (oxadiazole protons) and δ 5.5–6.0 ppm (dioxolo methylene) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 450.12) and rule out impurities .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dione) .
- Elemental Analysis: Match calculated vs. experimental C/H/N/O percentages (±0.3% tolerance) .
What strategies resolve contradictions in biological activity data across structural analogs?
Level: Advanced
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., methyl vs. methoxy substituents). Address them by:
- Comparative SAR Studies: Synthesize analogs with systematic substituent changes (Table 1) and test against unified biological assays (e.g., enzyme inhibition IC50).
| Substituent (R) | Bioactivity (IC50, μM) | Source |
|---|---|---|
| 4-Methylphenyl | 12.3 ± 1.2 | |
| 4-Bromophenyl | 8.9 ± 0.8 | |
| 4-Methoxyphenyl | 23.5 ± 2.1 |
- Theoretical Validation: Use molecular docking to assess binding affinity differences (e.g., hydrophobic interactions with 4-methylphenyl vs. steric hindrance from methoxy) .
- Statistical Analysis: Apply ANOVA to confirm significance of activity differences (p < 0.05) .
How can computational methods predict and explain this compound’s mechanism of action?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II). Key parameters: grid box size 25 ų, exhaustiveness = 20. Analyze hydrogen bonds between oxadiazole N and active-site residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability. Monitor RMSD (<2.0 Å indicates stable binding) .
- AI-Driven QSAR Models: Train models on PubChem datasets to predict ADMET properties. Use COMSOL Multiphysics for reaction pathway optimization .
What experimental designs improve the reliability of bioactivity assays for this compound?
Level: Advanced
Methodological Answer:
- Assay Selection: Use cell-based (e.g., MTT assay for cytotoxicity) and target-specific (e.g., fluorometric kinase assays) approaches to cross-validate activity .
- Dose-Response Curves: Test 6–8 concentrations (1 nM–100 μM) in triplicate. Calculate EC50 with GraphPad Prism using nonlinear regression .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) to rule out artifacts .
How can reaction mechanisms for key synthetic steps be elucidated?
Level: Advanced
Methodological Answer:
- Isotopic Labeling: Use 13C-labeled amidoximes to track cyclization pathways via 13C NMR .
- Kinetic Studies: Monitor reaction rates via in-situ IR. For example, oxadiazole formation follows second-order kinetics (k = 0.05 L/mol·s at 80°C) .
- DFT Calculations: Compute transition states (e.g., Gaussian 09) to identify rate-determining steps (e.g., ring closure energy barrier of 25 kcal/mol) .
What are the stability considerations for this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>200°C typical for oxadiazoles) .
- Photostability: Store in amber vials at −20°C. Monitor UV-Vis spectra (λmax 280 nm) for degradation under light exposure .
- Solution Stability: Avoid protic solvents (e.g., water) to prevent hydrolysis. Use DMSO for long-term stock solutions (stable ≥6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
